molecular formula C16H10F3N3OS B12152715 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one

5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one

Cat. No.: B12152715
M. Wt: 349.3 g/mol
InChI Key: NJMIKBJSWJTZPE-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one typically involves the condensation of a pyridine derivative with a thiazole derivative under specific reaction conditions. Common reagents used in the synthesis may include:

  • Pyridine-3-carbaldehyde
  • 2-aminothiazole
  • 3-(trifluoromethyl)aniline

The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and may require a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyridin-2-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
  • 5-(pyridin-4-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
  • 5-(pyridin-3-ylmethylene)-2-(4-(trifluoromethyl)phenylamino)thiazol-4(5H)-one

Uniqueness

The uniqueness of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C16H10F3N3OS

Molecular Weight

349.3 g/mol

IUPAC Name

(5Z)-5-(pyridin-3-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10F3N3OS/c17-16(18,19)11-4-1-5-12(8-11)21-15-22-14(23)13(24-15)7-10-3-2-6-20-9-10/h1-9H,(H,21,22,23)/b13-7-

InChI Key

NJMIKBJSWJTZPE-QPEQYQDCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.